N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a structurally complex compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 2-oxopyridin-1(2H)-yl group via a hydroxypropyl spacer. The benzo[c][1,2,5]thiadiazole moiety is a heterocyclic aromatic system known for its electron-withdrawing properties, which may enhance binding interactions in enzymatic pockets.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-11(9-19-6-2-1-3-14(19)21)8-16-15(22)10-4-5-12-13(7-10)18-23-17-12/h1-7,11,20H,8-9H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWYDQXSONVBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopyridinyl group can be reduced to form hydroxypyridinyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the oxopyridinyl group would yield hydroxypyridinyl derivatives.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with various enzymes or receptors, modulating their activity. The hydroxy and oxopyridinyl groups may also play a role in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped into two categories: β1i immunoproteasome inhibitors and p38 MAP kinase inhibitors. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
*Activity inferred from structurally related β1i inhibitors .
Structural Divergences and Implications
Core Heterocycle: The benzo[c][1,2,5]thiadiazole core in the target compound replaces simpler benzamide or alaninate backbones in analogs. In contrast, the p38 inhibitor () employs a difluorobenzoyl-substituted pyridone, leveraging fluorine atoms for enhanced metabolic stability and target selectivity .
Hydroxypropyl Linker :
- The hydroxy group introduces a polar interaction site absent in analogs with alkyl or cyclohexyl chains (e.g., 1 , 3 ). This could improve solubility and facilitate hydrogen bonding with residues like Lys33 in β1i .
Substituent Effects :
- Bulkier groups (e.g., benzyl in 1 ) may sterically hinder binding, whereas the target compound’s compact hydroxypropyl spacer might optimize pocket penetration.
- Fluorine substituents in the p38 inhibitor () demonstrate how halogenation can refine pharmacokinetic profiles, a feature absent in the target compound .
Binding Mechanism and Selectivity
- β1i Inhibitors : Molecular dynamics (MD) simulations of analog 1 revealed critical interactions with Phe31 and Lys33, stabilized by a flipped pyridone orientation . The target compound’s benzo[c][1,2,5]thiadiazole may mimic this orientation, while its hydroxypropyl chain could strengthen H-bonding.
- The target compound lacks such a prodrug design but shares the 2-oxopyridinyl motif, a common pharmacophore in kinase inhibition .
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[c][1,2,5]thiadiazole core with a pyridinone moiety, which may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. The compound features a hydroxy group and a pyridinone structure that are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound's structural similarities to known antimicrobial agents suggest it may exhibit activity against various pathogens. For instance, derivatives of thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating promising antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may be effective in treating infections caused by these bacteria, although specific studies on this compound are still necessary to confirm its efficacy.
Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Preliminary research indicates that this compound may interact with cellular pathways involved in tumor growth and survival.
Case Study:
A study investigated the effects of a related thiadiazole derivative on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that control cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells could lead to increased apoptosis.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions starting from benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acid chloride intermediate .
- Coupling with amine-containing precursors (e.g., hydroxypropyl-oxopyridinyl derivatives) under basic conditions (e.g., triethylamine in DMF) to form the carboxamide bond .
- Purification via column chromatography to isolate the final product. Critical parameters include temperature control (60–80°C for coupling), solvent choice (DMF or acetonitrile for solubility), and catalyst use (e.g., iodine for cyclization steps) .
Q. How is the compound characterized spectroscopically, and what analytical techniques are most reliable?
Structural confirmation relies on:
- ¹H/¹³C NMR spectroscopy to identify proton environments and carbon frameworks, particularly distinguishing thiadiazole and pyridinone moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- FT-IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to thiadiazole’s known role in disrupting ATP-binding pockets .
- Antimicrobial screening : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while acetonitrile minimizes side reactions in cyclization steps .
- Catalyst systems : Use iodine with triethylamine to accelerate cyclization and reduce reaction time .
- Temperature gradients : Stepwise heating (e.g., 70°C → 90°C) improves regioselectivity in multi-component reactions .
Q. What computational methods are used to predict binding affinity and molecular interactions?
- Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with target proteins (e.g., kinase domains) .
- DFT (Density Functional Theory) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD (Molecular Dynamics) simulations evaluate stability of ligand-protein complexes over time .
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative assay standardization : Re-test under uniform conditions (e.g., pH 7.4, 37°C) to eliminate variability .
- SAR (Structure-Activity Relationship) analysis : Synthesize analogs with modified substituents (e.g., replacing pyridinone with pyrimidine) to isolate critical functional groups .
- Meta-analysis of literature data to identify trends in bioactivity across structural analogs .
Q. What strategies are effective for regioselective functionalization of the thiadiazole core?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively deprotonate and alkylylate the thiadiazole ring .
- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) during coupling steps .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) to identify labile bonds (e.g., amide or ester linkages) .
- Thermal analysis : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds (>200°C for most thiadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
